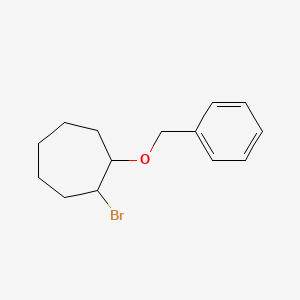

1-(Benzyloxy)-2-bromocycloheptane

Beschreibung

1-(Benzyloxy)-2-bromocycloheptane (C₁₃H₁₅BrO) is a seven-membered cycloalkane derivative featuring a benzyloxy group (-OCH₂C₆H₅) at position 1 and a bromine atom at position 2.

Eigenschaften

CAS-Nummer |

90054-73-2 |

|---|---|

Molekularformel |

C14H19BrO |

Molekulargewicht |

283.20 g/mol |

IUPAC-Name |

1-bromo-2-phenylmethoxycycloheptane |

InChI |

InChI=1S/C14H19BrO/c15-13-9-5-2-6-10-14(13)16-11-12-7-3-1-4-8-12/h1,3-4,7-8,13-14H,2,5-6,9-11H2 |

InChI-Schlüssel |

XBIDOOKMPYSZCB-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCC(C(CC1)Br)OCC2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-2-bromocycloheptane typically involves the bromination of 1-(Benzyloxy)cycloheptane. The reaction can be carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds via a radical mechanism, where the bromine atom is introduced at the 2-position of the cycloheptane ring.

Industrial Production Methods: Industrial production of 1-(Benzyloxy)-2-bromocycloheptane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection, temperature control, and efficient mixing are crucial factors in scaling up the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Benzyloxy)-2-bromocycloheptane undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups under appropriate conditions.

Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

N-Bromosuccinimide (NBS): Used for bromination reactions.

Potassium Permanganate (KMnO4): Used for oxidation reactions.

Lithium Aluminum Hydride (LiAlH4): Used for reduction reactions.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, products such as 1-(Benzyloxy)-2-hydroxycycloheptane or 1-(Benzyloxy)-2-aminocycloheptane can be formed.

Oxidation Products: Products like 1-(Benzyloxy)cycloheptanone.

Reduction Products: Products like 1-(Benzyloxy)cycloheptane or 1-(Benzyl)cycloheptane.

Wissenschaftliche Forschungsanwendungen

1-(Benzyloxy)-2-bromocycloheptane has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(Benzyloxy)-2-bromocycloheptane depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism . In oxidation reactions, the benzyloxy group is converted to a carbonyl group via the transfer of oxygen atoms from the oxidizing agent . The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogs in Cycloalkane Systems

- 1-(Benzyloxy)-3-bromocycloheptane: A positional isomer where bromine is at position 3. Such positional differences can influence reaction pathways (e.g., favoring SN1 over SN2 due to steric hindrance) .

- 1-(Benzyloxy)-2-bromocyclohexane : The six-membered cyclohexane analog exhibits greater ring strain due to chair conformations, which may enhance reactivity in substitution reactions compared to the more flexible cycloheptane system .

Aromatic Analogs

- 1-(Benzyloxy)-3-bromobenzene (CAS 53087-13-1): This aromatic analog has a bromine atom in the meta position relative to the benzyloxy group. Its planar structure allows for resonance stabilization, contrasting with the non-aromatic cycloheptane system.

- 1-Benzyloxy-4-bromobenzene : The para-substituted benzene derivative exhibits stronger electronic interactions between substituents, which could accelerate electrophilic aromatic substitution. In contrast, the cycloheptane derivative’s reactivity is governed by steric and torsional effects .

Functional Group Variations

- (2S)-1-(Benzyloxy)hex-5-en-2-ol (CID 11117222) : This linear aliphatic compound with a hydroxyl group highlights the role of cyclic vs. acyclic structures. The cycloheptane derivative’s ring system likely reduces volatility and increases melting points compared to linear analogs .

- Bicyclic analogs (e.g., 1-benzyloxy-6-phenylthiobicyclo[5.3.1]undec-7-en-3-one): Complex bicyclic structures, such as those reported by Lynch et al., demonstrate how ring fusion and additional functional groups (e.g., ketones, thioethers) can stabilize molecular conformations, a factor less relevant in monocyclic systems like 1-(Benzyloxy)-2-bromocycloheptane .

Data Tables

Table 1: Physical Properties of Selected Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Solubility (Polar Solvents) |

|---|---|---|---|---|---|

| 1-(Benzyloxy)-2-bromocycloheptane* | C₁₃H₁₅BrO | 265.16 | ~80–85 (est.) | ~300 (est.) | Moderate (DMF, DMSO) |

| 1-(Benzyloxy)-3-bromobenzene | C₁₃H₁₁BrO | 263.13 | 45–48 | 290–295 | High (THF, acetone) |

| 1-Benzyloxy-4-bromobenzene | C₁₃H₁₁BrO | 263.13 | 52–55 | 285–290 | High (ethanol, ether) |

| (2S)-1-(Benzyloxy)hex-5-en-2-ol | C₁₃H₁₈O₂ | 206.28 | <25 | 275–280 | High (methanol, chloroform) |

*Estimated values based on cycloheptane analogs .

Table 2: Reactivity Comparison

| Compound | Key Reactivity | Preferred Reactions |

|---|---|---|

| 1-(Benzyloxy)-2-bromocycloheptane | Bromine susceptible to SN2 substitution; benzyloxy group may act as a leaving group under acidic conditions | Suzuki coupling, deprotection |

| 1-(Benzyloxy)-3-bromobenzene | Aromatic bromine inert to SN2; participates in Ullmann coupling | Electrophilic substitution |

| 1-Benzyloxy-4-bromobenzene | Enhanced para-directed reactivity for cross-coupling | Buchwald-Hartwig amination |

Biologische Aktivität

1-(Benzyloxy)-2-bromocycloheptane is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antibacterial applications. This article will explore the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

1-(Benzyloxy)-2-bromocycloheptane can be synthesized through various chemical pathways, including the use of KHSO4-catalyzed reactions that facilitate the formation of similar benzyloxy compounds. The synthetic methods often emphasize green chemistry principles, aiming for high yields and minimal environmental impact .

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds with structural similarities to 1-(Benzyloxy)-2-bromocycloheptane. For instance, phenanthridine derivatives have shown significant antiproliferative effects against various cancer cell lines, including MCF-7 (breast carcinoma) and K-562 (chronic myelogenous leukemia). These compounds caused cell-cycle arrest and apoptosis in cancer cells, with some exhibiting EC50 values in the low micromolar range .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | EC50 (µM) |

|---|---|---|

| 1-(Benzyloxy)-2-bromocycloheptane | MCF-7 | TBD |

| Phenanthridine Derivative 7j | MCF-7 | 3.13 |

| Sanguinarine | K-562 | 6.25 |

| Chelerythrine | MCF-7 | 3.13 |

Note: TBD indicates that specific data for 1-(Benzyloxy)-2-bromocycloheptane is yet to be determined.

Antibacterial Activity

In addition to its anticancer properties, similar compounds have demonstrated antibacterial activity against various strains, including Bacillus subtilis and Micrococcus luteus. The presence of a benzyloxy group has been correlated with increased antibacterial potency .

Table 2: Antibacterial Activity of Related Compounds

| Compound | Bacteria | MIC (µM) |

|---|---|---|

| 1-(Benzyloxy)-2-bromocycloheptane | Bacillus subtilis | TBD |

| Phenanthridine Derivative 7i | Micrococcus luteus | 5.0 |

| Ciprofloxacin | Staphylococcus aureus | 0.26 |

Study on Phenanthridine Derivatives

A study conducted on phenanthridine derivatives revealed that compounds with a benzyloxy substitution exhibited enhanced biological activity. The researchers found that these derivatives not only inhibited cancer cell proliferation but also induced apoptosis through the activation of p53 pathways .

In Vivo Studies

In vivo studies are crucial for validating the therapeutic potential of these compounds. Animal models have been employed to assess the efficacy of related compounds in reducing tumor size and bacterial load, demonstrating promising results that warrant further investigation into the mechanisms of action .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.